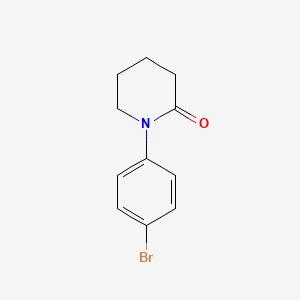

4-(2-Amino-4-bromophenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

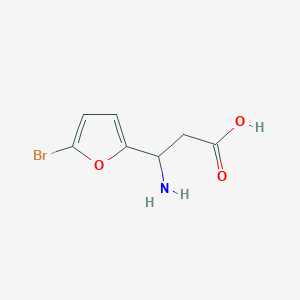

The compound "4-(2-Amino-4-bromophenyl)piperazin-2-one" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of applications in pharmaceutical chemistry due to their biological and chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. One such method involves the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, which is an efficient and environmentally friendly process. This method provides high yields and does not require column chromatographic separation, making it commercially viable for large-scale production . Another approach for synthesizing piperazine derivatives, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, involves a multi-step reaction that includes bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine moiety, which can be further modified to introduce various functional groups. The structure of these compounds is typically confirmed using techniques such as 1H NMR, FT-IR, ESI-MS, and elemental analysis . These analytical methods provide detailed information about the molecular framework and the nature of the substituents attached to the piperazine core.

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions. For instance, the reaction of α-bromo enones with 1,2-diamines leads to the formation of piperazin-2-ones. This process involves a cascade of reactions, including a rearrangement that is influenced by the presence of a trifluoromethyl group. The reaction mechanism is thought to involve the formation of a captodative aminoenone as a key intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. These properties include solubility, melting point, and reactivity, which are crucial for their application in pharmaceuticals. The presence of functional groups such as amino, bromo, and trifluoromethyl can significantly alter these properties, affecting the compound's behavior in biological systems and its potential as a drug candidate.

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Applications

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a wide range of drugs with therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, showcasing its versatility in drug discovery for various diseases. This highlights the broad spectrum of therapeutic investigations recommended for piperazine-based molecules, underscoring their flexible utility in drug discovery (Rathi et al., 2016).

Piperazine and Morpholine in Pharmaceutical Applications

The synthesis and pharmaceutical applications of piperazine and morpholine analogues reveal a broad spectrum of pharmacophoric activities. These compounds demonstrate significant biological activities, underscoring the ongoing development of new methods for their synthesis. This review emphasizes the importance of piperazine and morpholine structures in crafting molecules with potent therapeutic potential (Mohammed et al., 2015).

Role of Piperazine in Antidepressants

A notable feature of many marketed antidepressants is the inclusion of a piperazine substructure, which is believed to contribute significantly to their efficacy. The presence of piperazine is not merely due to its favorable pharmacokinetic profile but also due to its role in specific binding conformations of these agents. This analysis of the significance of the piperazine moiety in the development of antidepressants provides critical insights into the design and optimization of novel compounds in this therapeutic category (Kumar et al., 2021).

Piperazine-Based Compounds in Anti-Mycobacterial Research

Piperazine serves as a vital building block in the development of anti-mycobacterial agents, with numerous molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review illustrates the role of piperazine in anti-TB drug development, emphasizing its importance in creating safer, selective, and cost-effective treatments (Girase et al., 2020).

Piperazine Entities in Drug Design

The exploration of piperazine-based molecules reveals their efficacy in a multitude of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory actions. Piperazine's adaptability in drug design is evident in its incorporation into various potent biologically active compounds, highlighting its significance in pharmaceutical research (Verma & Kumar, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for “4-(2-Amino-4-bromophenyl)piperazin-2-one” is not available in the literature6.

Orientations Futures

Piperazine derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and investigating their biological activities7. However, specific future directions for “4-(2-Amino-4-bromophenyl)piperazin-2-one” are not explicitly mentioned in the available literature.

Propriétés

IUPAC Name |

4-(2-amino-4-bromophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFNAHUGDOGERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-4-bromophenyl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)